molecular formula C12H11N3O B8193270 CID 6304902

CID 6304902

Cat. No. B8193270
M. Wt: 213.23 g/mol
InChI Key: JQGOTZNZAKERBV-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 6304902 is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6304902 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6304902 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Research and Medical Applications : CID 6304902 is used extensively in biological research and has potential medical applications in gene and cell therapies. This is achieved by controlling the dimerization of engineered FKBP12-containing fusion proteins, which is pivotal in many cellular processes (Keenan et al., 1998).

  • Control of Protein Localization in Living Cells : It facilitates the control of protein localization within living cells. This ability to control protein-protein interactions is significant for addressing biological questions, especially at subcellular levels (Aonbangkhen et al., 2018).

  • Peptide Identification in Mass Spectrometry : CID 6304902 aids in peptide identification by generating fragment ions from peptide cleavage. This is particularly useful in understanding complex reactions during collision-induced dissociation (CID) in mass spectrometry (Tabb et al., 2003).

  • Protein Function Study : It allows for unprecedented precision and spatiotemporal resolution in controlling protein function, which is crucial for studying various biological processes (Voss et al., 2015).

  • Cell Biology Applications : CID techniques solve numerous problems in cell biology and related fields, including issues like the "signaling paradox" and improving specificity in CID action (DeRose et al., 2013).

  • Software Engineering Applications : In the field of software engineering, CID 6304902 contributes to generating efficient and verified software, particularly in computing with infinite objects (Spreen, 2017).

  • Agricultural Science : In agricultural science, specifically in barley breeding, leaf carbon isotope discrimination (CID) using this compound is a reliable method for selecting high water use efficiency and productivity (Anyia et al., 2007).

  • Clinical Therapy : The CID project, including CID 6304902, is instrumental in iPSC-mediated approaches to clinical therapy, particularly in addressing the tumorigenic potential of undifferentiated iPSCs (Ando et al., 2015).

  • Chemical-Induced Disease Relation Extraction : It is also used in biomedical relation extraction, particularly in understanding the interaction between chemicals and diseases (Wei et al., 2016).

properties

IUPAC Name

(2Z)-6-methyl-2-(phenylhydrazinylidene)pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,14H,1H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOTZNZAKERBV-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NNC2=CC=CC=C2)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=N\NC2=CC=CC=C2)/C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6304902

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 6304902
Reactant of Route 2
Reactant of Route 2
CID 6304902
Reactant of Route 3
Reactant of Route 3
CID 6304902
Reactant of Route 4
CID 6304902
Reactant of Route 5
Reactant of Route 5
CID 6304902
Reactant of Route 6
CID 6304902

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.